GLYCINE (2-13C)
Description
Isotopic Labeling in Biochemical Research
Isotopic labeling represents a cornerstone methodology in modern biochemical research, enabling scientists to track the passage of specific atoms through complex biological systems with unprecedented precision. This technique involves the strategic replacement of naturally occurring atoms with their isotopic variants, creating molecular tracers that retain biological activity while providing distinct analytical signatures. Carbon-13 labeling offers particular advantages due to its stable nature, avoiding the complications associated with radioactive decay while providing excellent detection capabilities through nuclear magnetic resonance spectroscopy and mass spectrometry.
The fundamental principle underlying isotopic labeling relies on the minimal perturbation of biological systems while maintaining analytical detectability. Carbon-13, constituting approximately 1.1 percent of natural carbon, exhibits a nuclear magnetic moment that enables detection through nuclear magnetic resonance techniques. When incorporated into specific molecular positions, carbon-13 creates characteristic spectroscopic patterns that can be quantified and tracked through metabolic transformations. This approach has revolutionized the study of metabolic flux analysis, protein dynamics, and cellular biochemistry.
Detection methodologies for carbon-13 labeled compounds encompass nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, each offering unique advantages for specific research applications. Nuclear magnetic resonance provides detailed structural information and can distinguish between different isotopomers within complex mixtures. Mass spectrometry offers exceptional sensitivity and can detect isotopic incorporation at very low concentrations. The combination of these analytical techniques enables comprehensive characterization of isotopically labeled compounds and their metabolic products.
Table 1: Detection Methods for Carbon-13 Labeled Compounds
| Detection Method | Sensitivity | Structural Information | Quantitative Capability | Primary Applications |
|---|---|---|---|---|
| Nuclear Magnetic Resonance | Moderate | Excellent | Good | Metabolic flux analysis, structural elucidation |
| Mass Spectrometry | High | Moderate | Excellent | Biomarker discovery, pharmacokinetics |
| Infrared Spectroscopy | Low | Good | Moderate | Protein dynamics, conformational studies |
Role of Carbon-13 Labeled Glycine in Metabolic Studies
Carbon-13 labeled glycine serves as an exceptional metabolic tracer due to glycine's central role in numerous biochemical pathways, including protein synthesis, purine biosynthesis, and one-carbon metabolism. The simplicity of glycine's structure, combined with its widespread metabolic utilization, makes it an ideal candidate for investigating fundamental cellular processes. Research applications have demonstrated glycine (2-¹³C) as particularly valuable for studying serine-glycine interconversion, purine ring formation, and DNA synthesis pathways.
Purine biosynthesis studies have extensively utilized glycine (2-¹³C) to investigate the incorporation of glycine-derived carbon atoms into purine ring structures. Research has shown that the carbon-2 position of glycine contributes to specific positions within the purine ring, providing insights into the complex biochemical machinery responsible for nucleotide synthesis. These investigations have revealed that glycine (2-¹³C) enrichment patterns in uric acid, the final purine catabolism product, can serve as biomarkers for purine metabolism activity in human subjects.
Cellular metabolism investigations have employed glycine (2-¹³C) to examine amino acid utilization patterns in various cell lines and tissue types. Studies using renal epithelial cells demonstrated that glycine (2-¹³C) metabolism proceeds through multiple pathways, including incorporation into glutathione synthesis and entry into the tricarboxylic acid cycle. Time course experiments revealed distinct utilization patterns, with only 6 percent of labeled glycine metabolized within 30 minutes, contrasting sharply with the more rapid utilization of other amino acids.
Table 2: Metabolic Applications of Glycine (2-¹³C)
Nuclear magnetic resonance spectroscopy studies utilizing glycine (2-¹³C) have provided detailed insights into metabolic flux patterns and isotopomer distributions in various biological systems. These investigations have revealed that carbon-13 incorporation from glycine creates distinctive spectroscopic signatures that can be quantified to determine relative pathway activities. The isotropic chemical shift values for carboxyl carbons in different glycine polymorphs have been precisely characterized, with alpha-glycine showing a chemical shift of 176.50 parts per million and gamma-glycine exhibiting 174.60 parts per million.
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Chemical Reactions Analysis
Acetylation Reaction
Glycine can undergo acetylation to form N-acetylglycine. This reaction typically involves the use of acetic anhydride or acetyl chloride under controlled conditions. The incorporation of the carbon-13 isotope at the second carbon position allows researchers to track and analyze metabolic pathways more effectively.
Reaction with Carbon Dioxide
Glycine reacts with carbon dioxide in aqueous media, which has implications for carbon capture technologies. The reaction kinetics were studied using stopped-flow ultraviolet/visible spectrophotometry, revealing that the glycine anion reacts rapidly with dissolved CO₂:
The activation energy for this reaction was determined to be approximately 45.4 kJ/mol, indicating a significant reactivity of glycine under alkaline conditions .
Maillard Reaction
In the context of food chemistry, glycine participates in the Maillard reaction when combined with reducing sugars like glucose. Advanced nuclear magnetic resonance techniques have shown that about 23% of carbon in melanoidins formed from glucose and glycine originates from glycine itself, demonstrating its role in complex biochemical transformations .
Nuclear Magnetic Resonance (NMR)
Nuclear magnetic resonance spectroscopy is a powerful tool for studying the dynamics and interactions of Glycine (2-13C). The relaxation times for various isotopes at different temperatures provide insights into molecular behavior:
| Polymorph | Temperature (K) | 1H T1 (s) | 1H T1ρ (ms) | 13C T1 (s) | 13C T1ρ (ms) |
|---|---|---|---|---|---|
| α | 296 | 0.25 | 44 | 12 | 180 |
| α | 213 | 23 | 0.6 | 220 | 44 |
| β | 296 | 29 | 0.4 | 8 | 12 |
| γ | 296 | 4.0 | 4.1 | 55 | 270 |
This table illustrates how temperature affects relaxation times, which are crucial for understanding molecular dynamics and structure .
Chemical Shift Analysis
The chemical shifts of Glycine (2-13C) in peptides reveal structural information that can be correlated with secondary and tertiary structures of proteins. These shifts help elucidate how glycine residues influence protein conformation and stability .
Interaction with Folate Pathways
Glycine's interaction with folate-dependent pathways has been studied extensively, revealing its role in purine biosynthesis and other metabolic routes. The incorporation of carbon-13 isotopes allows for detailed tracking of these pathways, enhancing our understanding of amino acid metabolism .
Comparison with Similar Compounds
Isotopic Variants of Glycine
The metabolic behavior of GLYCINE (2-¹³C) differs significantly from other isotopologues due to the position of the ¹³C label. Key comparisons include:
2.1.1. [1-¹³C]Glycine
- Metabolic Pathways : The ¹³C label at the carboxyl carbon (C1) primarily tracks glycine decarboxylation via the GCS, which generates CO₂ and transfers a 1C unit to tetrahydrofolate (THF). In humans, [1-¹³C]glycine infusion yielded a glycine-to-CO₂ flux of 96 ± 8 µmol·h⁻¹·kg⁻¹, accounting for 22% of whole-body glycine flux .
2.1.2. [1,2-¹³C]Glycine
- Dual Labeling : This variant labels both C1 and C2 positions, enabling simultaneous tracking of decarboxylation and 1C metabolism. In healthy adults, [1,2-¹³C]glycine infusion produced a higher glycine-to-CO₂ flux (146 ± 37 µmol·h⁻¹·kg⁻¹) compared to [1-¹³C]glycine, with 35% of CO₂ derived from the C2 position .
- Applications : Ideal for quantifying total glycine decarboxylation and serine synthesis rates but may overestimate GCS activity due to contributions from C2 oxidation .
Metabolic Flux Comparisons
Key Findings :
- In rat mammary tumors, [2-¹³C]glycine infusion increased glycine levels by 1.6–2.1-fold and serine by 1.5-fold, but glutathione levels remained unchanged .
- In Chinese hamster ovary (CHO) cells, [2-¹³C]glycine and [1-¹³C]glycine showed similar flux to serine (538–616 nmol/24h/mg DNA). However, [1-¹³C]serine revealed compartmentalized serine-glycine interconversion, highlighting pathway-specific labeling effects .
Comparison with Non-Glycine Isotopologues
2.3.1. [2-¹³C]Glycerol
- Used in mixotrophic studies to trace serine/glycine synthesis from glyoxylate. Unlike [2-¹³C]glycine, this precursor avoids isotopic scrambling in the pentose phosphate pathway, providing clearer insights into glyoxylate shunt activity .
2.3.2. [2-¹³C]Pyruvate
- Tracks glycolysis and TCA cycle activity. In glioma models, [2-¹³C]pyruvate metabolism produces lactate and glutamate, distinct from glycine’s role in antioxidant synthesis .
Advantages of GLYCINE (2-¹³C)
- Pathway Specificity : Ideal for studying serine hydroxymethyltransferase (SHMT) and GCS-mediated 1C metabolism .
- In Vivo Tracking: Enables non-invasive monitoring of glutathione synthesis in tumors via ¹³C-NMR .
Limitations
- Isotopic Dilution : High glycine pools in tissues may dilute the label, requiring prolonged infusions for equilibration (e.g., >8 hours for urinary hippurate studies) .
- Complex Data Interpretation : Overlap with serine and folate cycles necessitates complementary tracers (e.g., [¹⁵N]glycine) for full pathway resolution .
Preparation Methods
Amination of 2-13C-Labeled Alpha-Haloacetic Acid
Experimental Data and Yields
- The molar ratios for optimal reaction are approximately:
- Chloroacetic acid: 1
- Alcohol (methanol or ethanol): 4.4–6.0
- Ammonia: 1.05–1.2
- Reaction times are typically 0.5–1 hour for the first step and 1–2 hours for the second step.
- Yields can reach up to 62% when using concentrated ammonia solutions, with isotopic enrichment maintained.
Alternative Synthetic Routes
Strecker and Gabriel Synthesis
- The Strecker synthesis involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method is less commonly used for isotopic labeling at the 2-position due to complexity and potential isotopic scrambling.
- The Gabriel synthesis modification for amines, using potassium phthalimide, can be adapted for glycine synthesis, offering high yields (~85%) and easy purification but is less straightforward for specific 13C labeling at the alpha carbon.
Purification and Characterization
- Crude glycine obtained from the amination step is typically purified by crystallization or filtration.
- Recrystallization methods for different polymorphs of glycine (α, β, γ) involve slow evaporation from aqueous solutions or solvent-induced precipitation, which can be applied to isotopically labeled glycine to ensure high purity.
- Characterization is performed using NMR spectroscopy, including 13C CP/MAS NMR, to confirm isotopic incorporation and molecular structure.
Summary Table of Preparation Methods for Glycine (2-13C)
Research Findings and Analytical Data
- The amination method using 2-13C-chloroacetic acid produces glycine with high isotopic enrichment and acceptable yields, suitable for NMR and metabolic tracer studies.
- NMR relaxation times and polymorph identification confirm the structural integrity of the synthesized glycine (2-13C).
- Metabolic studies using glycine (2-13C) demonstrate its incorporation into key biomolecules, validating the label's biological relevance.
Q & A
Basic Research Questions
Q. How should researchers design experiments to track metabolic flux using GLYCINE (2-13C) in cellular or in vivo systems?
- Methodological Answer :
- Begin with a literature review to identify established protocols for isotopic tracer studies in relevant systems (e.g., liver metabolism, protein synthesis) .
- Define clear objectives, such as quantifying glycine incorporation into specific metabolic pathways (e.g., serine biosynthesis or glutathione production) .
- Use isotopically labeled media or injectable solutions with controlled 13C enrichment (≥99% purity) to minimize background noise .
- Validate protocols using techniques like LC-MS or NMR to confirm isotopic incorporation rates and pathway specificity .
- Include negative controls (unlabeled glycine) and replicate experiments to assess reproducibility .
Q. What steps ensure the isotopic purity and stability of GLYCINE (2-13C) during storage and experimental use?
- Methodological Answer :
- Store lyophilized GLYCINE (2-13C) at –20°C in airtight, moisture-free containers to prevent degradation or isotopic exchange .
- Pre-test solubility in experimental buffers (e.g., PBS or cell culture media) using spectrophotometry to detect aggregation or contamination .
- Verify isotopic purity via -NMR or high-resolution mass spectrometry before and after critical experimental steps .
- Document storage conditions and handling procedures in metadata to support reproducibility .
Q. How can GLYCINE (2-13C) be effectively integrated into cell culture or in vivo models for protein synthesis studies?
- Methodological Answer :
- Optimize dosing: For cell cultures, use concentration–response curves to determine non-toxic, physiologically relevant levels (e.g., 0.1–1 mM) .
- In vivo, administer via intravenous or intraperitoneal routes with pharmacokinetic monitoring to ensure systemic distribution .
- Pair with pulse-chase experiments to track temporal incorporation into proteins, using techniques like autoradiography (if combined with -labeling) or immunofluorescence .
- Analyze extracted proteins via enzymatic digestion and LC-MS/MS to map enrichment at specific amino acid positions .
Advanced Research Questions
Q. How should researchers address contradictions in tracer data when GLYCINE (2-13C) yields unexpected metabolic intermediates?
- Methodological Answer :
- Re-evaluate sample preparation: Check for isotopic dilution from unlabeled glycine pools or cross-contamination during extraction .
- Use kinetic modeling (e.g., metabolic flux analysis software) to distinguish between pathway bottlenecks and experimental artifacts .
- Cross-validate findings with complementary techniques, such as - HSQC NMR for structural confirmation or RNA-seq to correlate with enzyme expression levels .
- Publish raw data and modeling parameters to enable community-driven error analysis .
Q. What advanced NMR/MRI techniques optimize the detection of GLYCINE (2-13C) in dynamic metabolic studies?
- Methodological Answer :
- Employ hyperpolarized -MRI with spectral-spatial (SPSP) radiofrequency pulses to enhance sensitivity and spectral resolution in vivo .
- Use -decoupling during -acquisition to reduce signal splitting and improve detection of low-abundance metabolites .
- Apply chemical shift imaging (CSI) to spatially resolve glycine-derived metabolites in tissues, ensuring calibration against phantoms with known concentrations .
Q. Which statistical frameworks are most robust for analyzing complex datasets from GLYCINE (2-13C) isotopic labeling experiments?
- Methodological Answer :
- Preprocess data using normalization (e.g., total ion current for MS) and outlier removal (e.g., Grubbs’ test) to reduce technical variability .
- For multivariate datasets, apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolic clusters .
- Use Bayesian inference to model probabilistic flux distributions, incorporating prior knowledge of pathway kinetics .
- Report effect sizes, confidence intervals, and p-values with adjustments for multiple comparisons (e.g., Benjamini-Hochberg correction) .
Data Presentation and Reproducibility Guidelines
- Figures : Use color-coded schematics to differentiate -labeled pathways from unlabeled controls. Avoid overcrowding with chemical structures; prioritize clarity .
- Tables : Include raw isotopic enrichment percentages, statistical parameters (n, SD, p-values), and instrument settings (e.g., NMR field strength) .
- Reproducibility : Archive protocols in public repositories (e.g., Protocols.io ) and cite primary sources for all analytical methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
